2-{[1-(1-benzofuran-2-carbonyl)azetidin-3-yl]oxy}-6-(trifluoromethyl)pyridine
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Overview
Description
2-{[1-(1-benzofuran-2-carbonyl)azetidin-3-yl]oxy}-6-(trifluoromethyl)pyridine is a complex organic compound that features a benzofuran moiety linked to an azetidine ring via a methanone bridge The compound also contains a trifluoromethyl-substituted pyridine ring, which imparts unique chemical properties
Mechanism of Action
Target of Action
Benzofuran compounds have been shown to interact with various targets, including receptor tyrosine kinases . These kinases play a crucial role in cell signaling pathways, regulating processes such as cell growth, differentiation, and metabolism.
Mode of Action
Benzofuran derivatives have been reported to interfere with the cell cycle during the g2/m phase, which has been linked to the development of cancer . This interference can slow the growth of different tumor cells, including those that lead to liver and cervical cancer .
Biochemical Pathways
Benzofuran derivatives have been associated with the inhibition of some serine/threonine kinases . These kinases are involved in various cellular processes, including cell growth, apoptosis, and cellular differentiation.
Result of Action
Benzofuran derivatives have been associated with anti-tumor, antibacterial, anti-oxidative, and anti-viral activities . These effects suggest that the compound could have potential therapeutic applications in the treatment of various conditions.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{[1-(1-benzofuran-2-carbonyl)azetidin-3-yl]oxy}-6-(trifluoromethyl)pyridine typically involves multiple steps, starting from readily available precursors. One common synthetic route involves the following steps:
Formation of the Benzofuran Moiety: The benzofuran ring can be synthesized via cyclization reactions involving ortho-hydroxyaryl ketones.
Introduction of the Trifluoromethyl Group: The trifluoromethyl group can be introduced using reagents such as trifluoromethyl iodide or trifluoromethyl sulfonates.
Formation of the Azetidine Ring: The azetidine ring can be synthesized through cyclization reactions involving appropriate amine precursors.
Coupling Reactions: The final step involves coupling the benzofuran moiety with the azetidine ring using a suitable coupling reagent, such as a palladium catalyst in a Suzuki-Miyaura coupling reaction.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as high-performance liquid chromatography.
Chemical Reactions Analysis
Types of Reactions
2-{[1-(1-benzofuran-2-carbonyl)azetidin-3-yl]oxy}-6-(trifluoromethyl)pyridine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reagents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may yield alcohols or amines.
Scientific Research Applications
2-{[1-(1-benzofuran-2-carbonyl)azetidin-3-yl]oxy}-6-(trifluoromethyl)pyridine has several scientific research applications:
Medicinal Chemistry: The compound is investigated for its potential as a pharmaceutical agent due to its unique structural features and biological activity.
Materials Science: The compound’s unique electronic properties make it a candidate for use in organic electronics and photonics.
Biological Research: The compound is studied for its interactions with various biological targets, including enzymes and receptors.
Comparison with Similar Compounds
Similar Compounds
Benzofuran Derivatives: Compounds such as 2-acetylbenzofuran and 2-benzofuranyl ketones share the benzofuran moiety.
Azetidine Derivatives: Compounds like azetidine-2-carboxylic acid and azetidine-3-ol share the azetidine ring.
Trifluoromethyl Pyridine Derivatives: Compounds such as 2-(trifluoromethyl)pyridine and 6-(trifluoromethyl)pyridine share the trifluoromethyl-substituted pyridine ring.
Uniqueness
2-{[1-(1-benzofuran-2-carbonyl)azetidin-3-yl]oxy}-6-(trifluoromethyl)pyridine is unique due to the combination of its structural features, which confer distinct chemical and biological properties. The presence of the trifluoromethyl group enhances its stability and lipophilicity, while the benzofuran and azetidine moieties contribute to its biological activity .
Properties
IUPAC Name |
1-benzofuran-2-yl-[3-[6-(trifluoromethyl)pyridin-2-yl]oxyazetidin-1-yl]methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H13F3N2O3/c19-18(20,21)15-6-3-7-16(22-15)25-12-9-23(10-12)17(24)14-8-11-4-1-2-5-13(11)26-14/h1-8,12H,9-10H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HRPMBQGLHPASCY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN1C(=O)C2=CC3=CC=CC=C3O2)OC4=CC=CC(=N4)C(F)(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H13F3N2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
362.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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